4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 4-position and a quinoline ring substituted with a pyrrolidine group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole can be achieved through various synthetic routes. One common method involves the reaction of 4-methylthiazole with 2-chloro-4-(pyrrolidin-1-yl)quinoline under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the interaction of thiazole and quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions and enzymes, while the quinoline ring can intercalate with DNA, inhibiting its replication and transcription. The pyrrolidine group enhances the compound’s binding affinity to its targets by providing additional hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-phenylthiazole: Similar structure but with a phenyl group instead of the quinoline-pyrrolidine moiety.
2-(Pyrrolidin-1-yl)quinoline: Lacks the thiazole ring but retains the quinoline-pyrrolidine structure.
Uniqueness
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole is unique due to the combination of the thiazole and quinoline-pyrrolidine moieties, which confer distinct biological activities and chemical reactivity. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
853333-52-5 |
---|---|
Molekularformel |
C17H17N3S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
4-methyl-2-(4-pyrrolidin-1-ylquinolin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H17N3S/c1-12-11-21-17(18-12)15-10-16(20-8-4-5-9-20)13-6-2-3-7-14(13)19-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
LHODVLVGAITXEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.